Ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate
CAS No.:
Cat. No.: VC15480513
Molecular Formula: C20H27BrN2O5S
Molecular Weight: 487.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H27BrN2O5S |
|---|---|
| Molecular Weight | 487.4 g/mol |
| IUPAC Name | ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C20H27BrN2O5S/c1-5-23(6-2)10-13(25)11-28-17-15(21)9-8-14-16(20(26)27-7-3)19(22-12(4)24)29-18(14)17/h8-9,13,25H,5-7,10-11H2,1-4H3,(H,22,24) |
| Standard InChI Key | NCLPRVKNBJKYKM-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CC(COC1=C(C=CC2=C1SC(=C2C(=O)OCC)NC(=O)C)Br)O |
Introduction
Ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate is a complex organic compound featuring a benzothiophene core with multiple functional groups. Its molecular formula is C20H27BrN2O5S, indicating a diverse range of chemical functionalities that could contribute to its potential applications in medicinal chemistry and organic synthesis .
Structural Features
This compound includes several key structural elements:
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Benzothiophene Core: A fused ring system consisting of benzene and thiophene rings.
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Acetamido Group: An acetylated amine group, which is known for its role in enhancing biological activity.
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Bromine Atom: Provides a site for potential chemical modifications.
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Diethylamino Group: Contributes to the compound's basicity and potential interactions with biological targets.
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Hydroxy Group: Enhances solubility and may participate in hydrogen bonding interactions.
Synthesis
The synthesis of such complex molecules typically involves multiple steps, including the formation of the benzothiophene core, introduction of the acetamido and bromo substituents, and attachment of the diethylamino and hydroxypropoxy side chain. Detailed synthesis protocols are often specific to the starting materials and desired yield.
Potential Applications
Given its structural complexity, Ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate may have applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its potential biological activity could be explored through interaction studies with proteins or enzymes, which would reveal insights into its mechanism of action and therapeutic potential.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-acetamido-6-bromo-7-(3-hydroxy-2-methylpropoxy)-1-benzothiophene-3-carboxylate | Similar benzothiophene core, hydroxy-isopropyl group instead of diethylamino | Less basic, different hydrophobicity profile |
| 6-Bromo-2-(acetyloxy)benzothiophene | Contains bromine and acetoxy groups | Simpler structure, less functional diversity |
| Ethyl benzothiophene-3-carboxylate | Similar ester functionality without acetylamino group | Less polar than the target compound |
Future Directions
Future research should focus on the synthesis optimization, pharmacokinetic studies, and biological activity assessments of Ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate. This could involve in vitro and in vivo experiments to determine its efficacy and safety profile as a potential therapeutic agent.
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